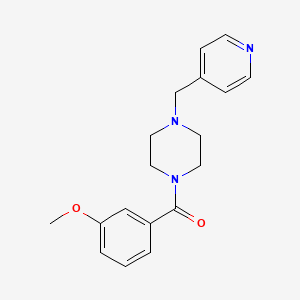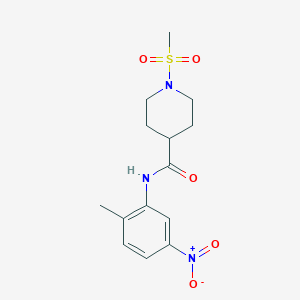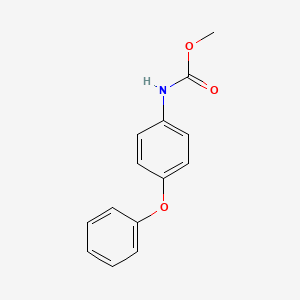
1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine, also known as MPBD, is a chemical compound that has been studied for its potential use in scientific research. MPBD belongs to the class of piperazine derivatives and has been found to exhibit interesting pharmacological properties. In
作用機序
1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine acts as a partial agonist for the 5-HT1A receptor, which means that it activates the receptor to a lesser extent than the endogenous ligand serotonin. This leads to a decrease in the firing rate of serotonergic neurons and a subsequent decrease in the release of serotonin. 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine also inhibits the reuptake of dopamine by the dopamine transporter, leading to an increase in extracellular dopamine levels.
Biochemical and Physiological Effects:
1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been found to reduce the rewarding effects of drugs of abuse, such as cocaine and amphetamine. 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine has been reported to have a low toxicity profile and does not produce significant side effects at doses used in animal studies.
実験室実験の利点と制限
1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine has several advantages for use in lab experiments. It has a high affinity for the 5-HT1A receptor and is selective for this receptor subtype. 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine also has a long half-life, which allows for sustained effects in animal models. However, 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine has limitations in terms of its solubility and stability, which may affect its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine. One area of interest is the potential use of 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine as a therapeutic agent for mood disorders and addiction. Another area of interest is the exploration of the mechanisms underlying the anxiolytic and antidepressant-like effects of 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine. Further research is also needed to optimize the synthesis method and improve the solubility and stability of 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine for use in lab experiments.
合成法
The synthesis of 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine involves the reaction of 1-(3-methoxybenzoyl)piperazine with 4-pyridinemethanol in the presence of a catalyst. The resulting product is then purified through recrystallization. This method has been reported in a scientific paper by K. Tanaka and colleagues in 2011.
科学的研究の応用
1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine has been studied for its potential use in neuroscience research. It has been found to act as a selective agonist for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine has also been shown to modulate the activity of the dopamine transporter, which is involved in the regulation of reward and motivation. These properties make 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine a promising tool for studying the neurobiological mechanisms underlying mood disorders and addiction.
特性
IUPAC Name |
(3-methoxyphenyl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-17-4-2-3-16(13-17)18(22)21-11-9-20(10-12-21)14-15-5-7-19-8-6-15/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLDURHWKSDTJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxyphenyl)[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-ethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5853890.png)
![1-(1-methyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5853898.png)

![2-[(2-chlorobenzyl)thio]-N-(2,6-diethylphenyl)acetamide](/img/structure/B5853912.png)
![3-phenyl-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5853921.png)
![4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5853926.png)
![methyl 2-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5853937.png)


![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5853961.png)

![2-[(3-chloro-4-ethoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5853974.png)
![3,5-dimethyl-N-{[(2-propyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5853984.png)
![4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5853987.png)